4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed . The use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Molecular Structure Analysis
The molecular structure of oxazole derivatives can be quite complex, depending on the specific substituents present . For example, the compound “1- [2- [ (3 R,4 S)-3- [ [5- (4- tert -Butylphenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetyl]piperidine-4-carboxamide” has a molecular formula of C27H38N4O3 .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . For example, 2,5-disubstituted oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely, depending on the specific substituents present . For example, the compound “1- [2- [ (3 R,4 S)-3- [ [5- (4- tert -Butylphenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetyl]piperidine-4-carboxamide” has a molecular formula of C27H38N4O3 .Mechanism of Action
The mechanism of action of oxazole derivatives can vary widely, depending on the specific biological activity being considered . For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-12-9-14(16-20-12)11-17-4-2-3-13(10-17)15(19)18-5-7-21-8-6-18/h9,13H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERVFXPJIGDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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